sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate
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Overview
Description
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate, also known as sodium 2,4-dichlorophenoxyacetate monohydrate, is a synthetic compound widely used in agriculture and plant biology. It is a sodium salt of 2,4-dichlorophenoxyacetic acid, a type of synthetic auxin (plant hormone) that mimics the natural plant hormone indole-3-acetic acid. This compound is primarily used as a herbicide to control broadleaf weeds in various crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate can be synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide. The process involves dissolving 2,4-dichlorophenol in an alcohol solvent and then adding a sodium hydroxide solution. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of sodium 2,4-dichlorophenoxyacetate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of reactors where 2,4-dichlorophenol and sodium hydroxide are combined, followed by crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce less chlorinated derivatives .
Scientific Research Applications
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving synthetic auxins.
Biology: The compound is employed in plant biology research to study plant growth and development, as it mimics natural auxins.
Medicine: Research into its potential effects on human health and its use in medical applications is ongoing.
Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds, improving crop yields
Mechanism of Action
The mechanism of action of sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate involves its role as a synthetic auxin. It is absorbed by plant leaves and transported to the meristematic tissues, where it disrupts normal growth processes. The compound induces uncontrolled cell division and elongation, leading to the death of susceptible plants. It primarily targets the auxin receptors and pathways involved in plant growth regulation .
Comparison with Similar Compounds
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate is part of a group of synthetic auxins, including:
2,4,5-Trichlorophenoxyacetic acid: Similar in structure but with an additional chlorine atom.
2-Methyl-4-chlorophenoxyacetic acid: Contains a methyl group instead of one of the chlorine atoms.
2-(2-Methyl-4-chlorophenoxy)propionic acid: Features a propionic acid group instead of acetic acid.
Uniqueness
What sets this compound apart is its specific combination of chlorine atoms and its sodium salt form, which enhances its solubility and effectiveness as a herbicide .
Properties
Molecular Formula |
C8H8Cl2NaO4+ |
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Molecular Weight |
262.04 g/mol |
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate |
InChI |
InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1; |
InChI Key |
LNSAEWXPCBLGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.O.[Na+] |
Origin of Product |
United States |
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